4-Bromophthalic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20682. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

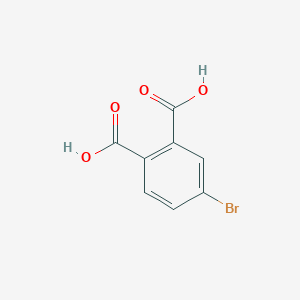

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXKGUVDIORSED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219973 | |

| Record name | 4-Bromophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6968-28-1 | |

| Record name | 4-Bromophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6968-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006968281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6968-28-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromophthalic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX3373TJ24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Bromophthalic acid synthesis mechanism and reaction pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis mechanisms and reaction pathways for 4-bromophthalic acid, a key intermediate in the production of various commercial products, including polymers, dyes, and plasticizers. The following sections detail common synthetic routes, present quantitative data for comparison, and provide experimental protocols for key methodologies.

Introduction

This compound is an aromatic dicarboxylic acid characterized by a bromine substituent on the benzene ring. Its synthesis is a subject of ongoing research, with a focus on improving efficiency, yield, and environmental sustainability. The primary approaches to its synthesis involve the direct bromination of phthalic acid or its anhydride and the oxidation of a pre-brominated precursor.

Synthesis Pathways and Mechanisms

Two principal reaction pathways have been established for the synthesis of this compound:

-

Electrophilic Aromatic Bromination of Phthalic Anhydride/Acid: This is a widely used method where phthalic anhydride or phthalic acid undergoes electrophilic substitution with a bromine source. The reaction can be carried out using different reagents and conditions, which affects the yield and purity of the final product. The general mechanism involves the generation of a bromonium ion or a polarized bromine molecule that attacks the electron-rich aromatic ring.

-

Oxidation of 4-bromo-ortho-xylene: This method involves the synthesis of the target molecule from a pre-brominated starting material. 4-bromo-o-xylene is oxidized, typically in the gas phase over a catalyst, to form 4-bromophthalic anhydride, which can then be hydrolyzed to this compound.

Reaction Pathway Diagrams

Quantitative Data Summary

The following tables summarize the quantitative data from various synthesis methods for this compound and its anhydride.

Table 1: Synthesis of this compound via Bromination of Phthalic Anhydride

| Method | Starting Materials | Key Reagents | Conditions | Yield | Purity | Reference |

| Ultrasonic | Phthalic anhydride, NaOH, NaBr | Sodium hypochlorite | 40-90°C, ultrasonic irradiation | >80% | >98.5% | [1][2] |

| Direct Bromination | Phthalic anhydride | Bromine, NaOH | 90°C, 12 hours | 71% (anhydride) | Not specified | [3] |

| Phase Transfer Catalysis | Phthalic anhydride, NaOH | Bromine, Benzyltrimethylammonium chloride | 45-80°C | Not specified | Not specified | [3][4] |

Table 2: Synthesis of 4-Bromophthalic Anhydride via Oxidation

| Method | Starting Material | Catalyst | Conditions | Yield | Purity | Reference |

| Gas-phase Oxidation | 4-Bromo-ortho-xylene | V-Ti-P | Gas phase with air | 85% | Not specified | [5] |

Experimental Protocols

Protocol 1: Ultrasonic Synthesis of this compound

This method utilizes ultrasonic irradiation to promote the reaction and is presented as a green and environmentally friendly approach.[1][2]

Materials:

-

Phthalic anhydride (100g)

-

Sodium hydroxide (26g)

-

Sodium bromide (77g)

-

Sodium hypochlorite solution (3 mol/L)

-

Dilute hydrochloric acid (10 wt%)

-

Pure water (600g)

Equipment:

-

1000ml four-hole reaction flask with condenser and thermometer

-

Ultrasonic bath (20-40 kHz)

Procedure:

-

Under ultrasonic conditions, dissolve phthalic anhydride and solid sodium hydroxide successively in pure water in the reaction flask to generate the initial reaction liquid.

-

At room temperature, add sodium bromide to the initial reaction liquid with stirring.

-

Heat the mixture to 40-70°C under ultrasonic irradiation.

-

Slowly add the sodium hypochlorite solution while simultaneously adding dilute hydrochloric acid to maintain the pH of the reaction solution between 5 and 8.

-

After the addition is complete, increase the temperature to 80-90°C and continue ultrasonic irradiation for 1-2 hours.

-

Cool the reaction solution to -5 to 5°C and continue sonication for 0.5-1.0 hour to precipitate the crude product.

-

Filter the mixture to obtain the crude this compound.

-

Recrystallize the crude product from pure water to obtain purified this compound.

-

The filtrate can be acidified with hydrochloric acid to a pH of about 2 to recover unreacted phthalic acid.

Protocol 2: Synthesis of 4-Bromophthalic Anhydride via Oxidation of 4-Bromo-ortho-xylene

This method involves the gas-phase catalytic oxidation of 4-bromo-ortho-xylene.[5]

Materials:

-

4-Bromo-ortho-xylene

-

Air

Equipment:

-

Fixed-bed reactor

-

V-Ti-P catalyst

Procedure:

-

The gas-phase oxidation of 4-bromo-ortho-xylene is carried out in a fixed-bed reactor.

-

Air is used as the oxidizing agent.

-

The reaction is performed over a V-Ti-P catalyst.

-

The reaction yields 4-bromophthalic anhydride, which can be collected and purified.

Note: The cited reference does not provide specific details on reaction temperature, pressure, or residence time.

Conclusion

The synthesis of this compound can be achieved through multiple pathways, with the choice of method often depending on the desired scale, purity requirements, and available equipment. The ultrasonic-assisted bromination of phthalic anhydride offers a high-yield and environmentally conscious alternative to traditional methods. For syntheses starting from a different precursor, the oxidation of 4-bromo-ortho-xylene presents a viable, high-yield route to the anhydride. Researchers and drug development professionals should consider these factors when selecting a synthesis protocol.

References

- 1. CN103980113A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. CN103980113B - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 3. 4-BROMO PHTHALIC ANHYDRUS synthesis - chemicalbook [chemicalbook.com]

- 4. CN105399712A - Preparation method of 4-bromo phthalic anhydride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Bromophthalic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromophthalic acid (4-bromobenzene-1,2-dicarboxylic acid), a key intermediate in the synthesis of various pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the available and inferred spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR):

| Predicted Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | ~ 8.0-8.2 | d | J ≈ 2 |

| H-5 | ~ 7.8-8.0 | dd | J ≈ 8, 2 |

| H-6 | ~ 7.6-7.8 | d | J ≈ 8 |

| COOH | > 10 | br s | - |

¹³C NMR (Carbon-13 NMR):

Similar to ¹H NMR, explicit experimental ¹³C NMR data for this compound is scarce. The predicted chemical shifts are based on the known effects of carboxyl and bromo substituents on a benzene ring.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxyl) | 165-175 |

| C-Br | 120-130 |

| Aromatic C-H | 125-140 |

| Aromatic C (quaternary) | 130-145 |

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by the absorptions of the carboxylic acid functional groups and the substituted benzene ring.[1]

| Frequency (cm⁻¹) | Functional Group | Vibration Mode |

| 2500-3300 (broad) | O-H (Carboxylic acid dimer) | Stretching |

| 1680-1710 | C=O (Carboxylic acid) | Stretching |

| 1550-1600 | C=C | Aromatic ring stretching |

| 1400-1450 | C-O-H | In-plane bending |

| 1200-1300 | C-O | Stretching |

| 800-900 | C-H | Aromatic out-of-plane bending |

| 600-800 | C-Br | Stretching |

Table 3: Mass Spectrometry (MS) Data

GC-MS data for this compound indicates a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[1] The presence of bromine is evident from the isotopic pattern of bromine-containing fragments (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

| m/z | Relative Intensity | Proposed Fragment |

| 244/246 | Moderate | [M]⁺ (Molecular ion) |

| 227/229 | High | [M-OH]⁺ |

| 199/201 | Moderate | [M-COOH]⁺ |

| 182 | High | [M-H₂O-CO]⁺ or [C₇H₃BrO]⁺ |

| 154 | Moderate | [C₆H₃Br]⁺ |

| 75 | High | [C₆H₃]⁺ |

| 74 | High | [C₆H₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃, in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse program is typically used to simplify the spectrum. A wider spectral width (e.g., 200-250 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet): Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured by applying pressure.

-

Instrumentation: A benchtop FTIR spectrometer equipped with a suitable detector (e.g., DTGS).

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation (Derivatization): Due to the low volatility of carboxylic acids, a derivatization step is often necessary. The sample can be esterified (e.g., with methanol and an acid catalyst) or silylated (e.g., with BSTFA) to produce a more volatile derivative.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

-

GC Conditions: A capillary column (e.g., DB-5ms) is used. The oven temperature is programmed with an initial hold followed by a ramp to a final temperature to ensure separation of the analyte from any impurities or solvent. Helium is typically used as the carrier gas.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. Data is acquired in full scan mode over a mass range of, for example, 40-500 amu.

Visualizations

Logical Flow of Spectroscopic Analysis

The following diagram illustrates the workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow of Spectroscopic Analysis.

Relationship of Spectroscopic Data to Molecular Structure

This diagram illustrates how each spectroscopic technique provides specific information that contributes to the overall structural determination of this compound.

References

Solubility Profile of 4-Bromophthalic Acid in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromophthalic acid in common organic solvents. Understanding the solubility of this compound is crucial for its application in synthesis, purification, formulation, and various analytical procedures. Due to a notable lack of specific quantitative solubility data in publicly available literature, this guide summarizes the available qualitative information and provides a general experimental protocol for determining solubility.

Introduction to this compound

This compound (CAS No: 6968-28-1) is an aromatic dicarboxylic acid with the molecular formula C₈H₅BrO₄. Its structure, featuring a bromine atom and two carboxylic acid groups on a benzene ring, makes it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and polymers. The solubility of this compound is a critical parameter that influences reaction kinetics, crystallization processes, and the development of drug delivery systems.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is scarce in scientific literature and chemical databases, qualitative information for the acid and its closely related derivatives, such as its anhydride, is available. This information provides valuable insights into the types of solvents that are likely to be effective for solubilizing this compound.

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility |

| This compound | N,N-Dimethylformamide (DMF) | Soluble[1][2] |

| Methanol | Soluble in polar solvents like methanol indicated for the related 4-bromoisophthalic acid[1] | |

| 4-Bromophthalic anhydride | Acetone | Moderately Soluble[3] |

| Benzene | Very Soluble[4] | |

| Chloroform | Moderately Soluble | |

| Dichloromethane | Soluble[4] | |

| Ethanol | Soluble[5] | |

| Dimethyl sulfoxide (DMSO) | Soluble[5] | |

| 4-Bromophthalimide | N,N-Dimethylformamide (DMF) | Soluble[2] |

The data suggests that this compound, being a polar molecule due to its carboxylic acid groups, is likely to exhibit higher solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and polar protic solvents. The solubility of its anhydride in a range of organic solvents further supports the potential for this compound to be soluble in similar solvent systems.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is a standard and reliable technique for generating precise solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed glass evaporating dishes

-

Drying oven or vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the selected organic solvent into the vial.

-

Equilibration: Securely seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. Continuous agitation is necessary.

-

Sample Withdrawal and Filtration: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent precipitation. Immediately filter the solution through a syringe filter into a pre-weighed glass evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Mass Determination: Once all the solvent has evaporated, cool the evaporating dish in a desiccator to room temperature and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = [(Mass of dish + solid) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100

Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.

Conclusion

References

4-Bromophthalic Acid: A Technical Safety and Handling Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Material Safety of 4-Bromophthalic Acid

This technical guide provides a comprehensive overview of the material safety data for this compound, tailored for professionals in research and drug development. This document synthesizes critical safety information, outlines standardized experimental protocols for hazard assessment, and presents logical workflows for safe handling and emergency procedures.

Chemical and Physical Properties

This compound is a brominated aromatic dicarboxylic acid. A summary of its key chemical and physical properties is presented in Table 1. This data is essential for understanding its behavior in various experimental settings.

| Property | Value |

| Molecular Formula | C₈H₅BrO₄ |

| Molecular Weight | 245.03 g/mol |

| CAS Number | 6968-28-1 |

| Appearance | White to pale cream crystals or powder |

| Melting Point | 161.0-167.0 °C |

| Synonyms | 4-Bromobenzene-1,2-dicarboxylic acid |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its potential dangers.

GHS Hazard Classification:

-

Skin Irritation: Category 2[1]

-

Serious Eye Irritation: Category 2[1]

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]

Signal Word: Warning

Hazard Pictogram:

A summary of the hazard and precautionary statements is provided in Table 2.

| Code | Statement |

| H315 | Causes skin irritation.[1] |

| H319 | Causes serious eye irritation.[1] |

| H335 | May cause respiratory irritation.[1] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information and Experimental Protocols

Acute Oral Toxicity

The classification "Harmful if swallowed" for the related compound 4-bromophthalic anhydride suggests that this compound may also pose a risk via ingestion.[2] The assessment of acute oral toxicity is typically conducted following OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) .

Methodology:

-

Principle: A stepwise procedure is used where a substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of mortality or signs of toxicity determines the next step.

-

Animal Model: Typically, rats of a single sex (usually females) are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

A starting dose is chosen based on available information.

-

Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

-

-

Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

Skin Irritation

The classification "Causes skin irritation" is determined through in vivo or in vitro testing. The standard in vivo method is OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) .

Methodology:

-

Principle: The test substance is applied to the skin of an experimental animal, and the degree of irritation is assessed.

-

Animal Model: The albino rabbit is the recommended species.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

A 0.5 g or 0.5 mL dose of the test substance is applied to a small patch of skin and covered with a gauze patch.

-

The patch is left in place for a specified period (typically 4 hours).

-

After the exposure period, the patch is removed, and the skin is cleaned.

-

The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

-

Scoring: The severity of the skin reactions is scored using a standardized system (e.g., the Draize scale). The mean scores for erythema and edema are used to classify the substance.

Eye Irritation

The classification "Causes serious eye irritation" is determined using OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) .

Methodology:

-

Principle: The test substance is applied to one eye of an experimental animal, with the other eye serving as a control. The effects on the cornea, iris, and conjunctiva are evaluated.

-

Animal Model: The albino rabbit is the recommended species.

-

Procedure:

-

A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye.

-

The eyelids are held together for a short period to prevent loss of the substance.

-

The eye is examined at 1, 24, 48, and 72 hours after application.

-

-

Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored. The reversibility of the effects is also assessed.

Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following diagrams illustrate the recommended workflows for handling and in case of accidental exposure.

Conclusion

This compound is a valuable compound in research and development, but it requires careful handling due to its irritant properties. While specific quantitative toxicological data is limited in publicly accessible literature, the established GHS classifications provide a strong basis for risk assessment. By understanding the standardized methodologies used to determine these hazards and adhering to the recommended safe handling and emergency procedures, researchers can minimize risks and ensure a safe working environment.

References

An In-depth Technical Guide to the Chemical Reactivity of the Bromine Substituent in 4-Bromophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophthalic acid and its anhydride are versatile intermediates in organic synthesis, prized for the reactivity of the bromine substituent on the aromatic ring. This position allows for a variety of chemical transformations, making it a valuable building block in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, polymers, and materials science. The presence of the two carboxylic acid groups (or the anhydride ring) influences the reactivity of the C-Br bond, making it a subject of interest for targeted chemical modifications. This technical guide provides a comprehensive overview of the key reactions involving the bromine substituent of this compound, complete with experimental protocols, quantitative data, and mechanistic pathways.

Core Reactivities of the Bromine Substituent

The bromine atom in this compound and its derivatives serves as a versatile handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The primary transformations include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. This compound derivatives are excellent substrates for these transformations.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction has been successfully applied to this compound to synthesize precursors for polyimides and other advanced materials.

A notable example is the synthesis of 4-phenylethynylphthalic anhydride, a key monomer for high-performance polymers. The reaction proceeds by coupling this compound with phenylacetylene in the presence of a palladium catalyst and a copper(I) co-catalyst.

Quantitative Data: Sonogashira Coupling of this compound

| Entry | Reactant 1 | Reactant 2 | Catalyst System | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | This compound | Phenylacetylene | Pd(OAc)₂, TPPTS | Water | K₂CO₃ | 100 (Microwave) | 0.5 | 84.6 | [1] |

| 2 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Aprotic Solvent / Organic Base Mix | - | - | - | High | [2] |

Experimental Protocol: Microwave-Assisted Sonogashira Coupling of this compound [1]

-

Reaction Setup: In a microwave reactor vessel, combine this compound (1.0 equiv.), phenylacetylene (1.2 equiv.), palladium(II) acetate (0.015 equiv.), and 3,3',3''-phosphanetriyltris(benzenesulfonic acid) trisodium salt (TPPTS) (0.06 equiv.).

-

Solvent and Base: Add water as the solvent and potassium carbonate (K₂CO₃) as the base.

-

Reaction Conditions: Seal the vessel and subject it to microwave irradiation at 100 °C for 30 minutes.

-

Workup: After cooling, the resulting 4-phenylethynylphthalic acid is typically not isolated but directly converted to the anhydride.

-

Dehydration to Anhydride: The crude 4-phenylethynylphthalic acid is treated with a dehydrating agent, such as acetic anhydride, and heated under microwave irradiation (600 W) for 3 minutes to yield 4-phenylethynylphthalic anhydride with excellent yield (99%).

Logical Relationship: Sonogashira Coupling Pathway

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. 4-Bromophthalic anhydride is a suitable substrate for this reaction, allowing for the introduction of various aryl and heteroaryl substituents.[3]

General Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

-

Reaction Setup: In a flask purged with an inert gas (e.g., Argon), combine the aryl bromide (e.g., a derivative of this compound) (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv.).

-

Solvent: Add a suitable degassed solvent system, such as a mixture of toluene/ethanol/water or dioxane/water.

-

Reaction Conditions: Heat the mixture to a temperature ranging from 80 to 110 °C and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Signaling Pathway: Suzuki-Miyaura Catalytic Cycle

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups at the 4-position of the phthalic acid framework.

Specific quantitative data for the Heck reaction of this compound is not detailed in the provided search results. A general procedure is outlined below.

General Experimental Protocol: Heck Coupling of an Aryl Bromide

-

Reaction Setup: In a reaction vessel, combine the aryl bromide (e.g., a derivative of this compound) (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃, NaOAc).

-

Solvent: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.

-

Reaction Conditions: Heat the mixture under an inert atmosphere to a temperature typically between 80 and 140 °C for several hours.

-

Workup: After cooling, filter the reaction mixture to remove the palladium catalyst. Dilute the filtrate with water and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it.

-

Purification: Purify the product by chromatography or recrystallization.

Experimental Workflow: Heck Reaction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of N-aryl phthalic acid derivatives from this compound.[4][5]

While specific examples with this compound are not detailed, a general protocol is provided.

General Experimental Protocol: Buchwald-Hartwig Amination [4]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).

-

Reactants and Solvent: Add the aryl bromide (e.g., a derivative of this compound) (1.0 equiv.), the amine (1.0-1.2 equiv.), and an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

-

Reaction Conditions: Seal the tube and heat the reaction mixture with stirring to a temperature typically between 80 and 110 °C for 12-24 hours.

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer and concentrate it.

-

Purification: Purify the crude product by flash chromatography.

Nucleophilic Aromatic Substitution (SNAAr)

The bromine atom in this compound can also be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing carboxylic acid groups on the phthalic acid ring activate the aryl halide towards nucleophilic attack.

This reaction is particularly useful for the introduction of heteroatom nucleophiles, such as amines and alkoxides.

General Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

-

Reaction Setup: Combine this compound or its anhydride (1.0 equiv.) and an excess of the amine nucleophile (e.g., morpholine, aniline) in a suitable polar aprotic solvent (e.g., DMSO, DMF, NMP).

-

Base: Add a base, such as potassium carbonate or triethylamine, to neutralize the HBr formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (typically >100 °C) for several hours.

-

Workup: After cooling, pour the reaction mixture into water to precipitate the product. Filter the solid, wash it with water, and dry it.

-

Purification: Recrystallize the crude product from a suitable solvent.

Logical Relationship: SNAr Reaction Pathway

Conclusion

The bromine substituent in this compound and its derivatives provides a versatile entry point for a wide array of chemical transformations. Palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, allow for the introduction of diverse carbon and nitrogen-based functionalities. Additionally, the electron-deficient nature of the aromatic ring facilitates nucleophilic aromatic substitution reactions. The choice of reaction conditions, including catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity in these transformations. This guide serves as a foundational resource for researchers and professionals seeking to utilize this compound as a key building block in the synthesis of novel and complex organic molecules. Further exploration of specific reaction conditions for each class of transformation with this particular substrate is encouraged to optimize synthetic outcomes.

References

Thermal Stability and Decomposition of 4-Bromophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 4-Bromophthalic Acid

A summary of the key physical and chemical properties of this compound is presented below. Understanding these fundamental characteristics is crucial for its handling, storage, and application in further research and development.

| Property | Value | Reference |

| CAS Number | 6968-28-1 | [1][2][3] |

| Molecular Formula | C₈H₅BrO₄ | [3] |

| Molecular Weight | 245.03 g/mol | [2][3] |

| Appearance | White to light yellow powder or crystals | [1] |

| Melting Point | 162-164 °C | [2] |

| Decomposition Temperature | No data available | [4] |

Thermal Stability and Expected Decomposition Pathway

Direct experimental data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) detailing the precise decomposition temperature of this compound are not currently available in the public domain.[4] However, based on the thermal behavior of structurally related compounds, such as phthalic acid and other halogenated aromatic carboxylic acids, a probable decomposition pathway can be inferred.

Upon heating, this compound is expected to undergo decarboxylation, a common thermal degradation route for carboxylic acids. The presence of the bromine atom on the aromatic ring may influence the temperature at which this process occurs. The initial decomposition step is likely the loss of one or both carboxyl groups in the form of carbon dioxide (CO₂).

Further heating could lead to the fragmentation of the aromatic ring. The anticipated decomposition products would likely include bromobenzoic acid (from the loss of one carboxyl group), bromobenzene (from the loss of both carboxyl groups), and eventually, brominated and non-brominated aromatic fragments, carbon oxides (CO, CO₂), and hydrogen bromide (HBr) at higher temperatures.

It is important to note that phthalic acid itself decomposes upon heating to form phthalic anhydride and water. While this compound would likely also form its corresponding anhydride, the stability of this anhydride at elevated temperatures would then be a key factor in the overall decomposition profile.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition temperature of this compound, the following standard experimental techniques are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA sample pan, commonly made of alumina or platinum.

-

The sample is loaded into the TGA instrument.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition, or with a reactive gas (e.g., air) if oxidative stability is being investigated. A typical flow rate is 20-50 mL/min.

-

The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from room temperature to 600 °C).

-

The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any other thermal events such as solid-solid phase transitions or the onset of decomposition.

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas, similar to the TGA procedure.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range that encompasses the melting point and potential decomposition region.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC curve (heat flow vs. temperature) will show an endothermic peak corresponding to melting. The onset of this peak is taken as the melting point, and the area under the peak is proportional to the heat of fusion. Any exothermic or endothermic events following the melting peak could indicate decomposition.

Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive thermal stability analysis of a compound like this compound.

Caption: A logical workflow for assessing the thermal stability of this compound.

References

Green Synthesis Routes for 4-Bromophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-bromophthalic acid, a crucial intermediate in the production of various pharmaceuticals, polymers, and dyes, has traditionally relied on methods that often involve hazardous reagents and generate significant waste. In the contemporary chemical landscape, a paradigm shift towards green and sustainable chemistry is not just a preference but a necessity. This technical guide provides an in-depth exploration of modern, environmentally benign synthesis routes for this compound, with a focus on methodologies that align with the principles of green chemistry.

Ultrasound-Assisted Synthesis: A Promising Green Alternative

A significant advancement in the green synthesis of this compound is the utilization of ultrasound technology. This method circumvents the use of volatile and toxic elemental bromine, a key objective in green chemistry. The process, as detailed in patent literature, employs readily available and less hazardous materials.[1][2]

Core Principles and Advantages

The ultrasound-assisted method is based on the in-situ generation of the brominating agent from sodium bromide and sodium hypochlorite. The application of ultrasound enhances the reaction rate and efficiency through acoustic cavitation, which generates localized high temperatures and pressures, leading to the formation of highly reactive radical species.

Key advantages of this method include:

-

Avoidance of Hazardous Reagents: Eliminates the need for handling and storage of hazardous liquid bromine.[1][2]

-

High Atom Economy: Boasts a bromine utilization rate of over 90%.[1][2]

-

Waste Minimization: Unreacted phthalic acid can be recovered and recycled.[1][2]

-

High Yield and Purity: The process consistently delivers high yields (>80%) and high purity (>98.5%) of the final product.[1][2]

-

Process Control: The reaction is reported to be slow and easy to control, making it suitable for industrial-scale production.[1]

Experimental Protocol

The following is a representative experimental protocol derived from the patented methodology:[1][2]

-

Preparation of the Initial Reaction Mixture: In a suitable reaction vessel equipped with an ultrasonic probe, phthalic anhydride and solid sodium hydroxide are sequentially dissolved in pure water under ultrasonic irradiation to form the initial reaction liquid.

-

Addition of Bromide Source: At room temperature and with continuous stirring, sodium bromide is added to the initial reaction liquid and mixed thoroughly.

-

Ultrasonic-Assisted Bromination: The mixture is heated to 40-70°C under ultrasonic irradiation. An aqueous solution of sodium hypochlorite is then slowly added dropwise. Simultaneously, dilute hydrochloric acid is added to maintain the pH of the reaction solution between 5 and 8.

-

Reaction Completion and Crystallization: After the addition is complete, the reaction is continued under ultrasonic irradiation for 1-2 hours, followed by heating to 80-90°C for another 1-2 hours. The reaction mixture is then cooled to -5 to 5°C and subjected to ultrasound for 0.5-1.0 hour to facilitate crystallization of the crude product.

-

Purification: The crude this compound is collected by filtration and recrystallized from pure water to obtain the final high-purity product.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Materials | Phthalic anhydride, Sodium hydroxide, Sodium bromide, Sodium hypochlorite | [1][2] |

| Solvent | Water | [1][2] |

| Yield | > 80% | [1][2] |

| Purity | > 98.5% | [1][2] |

| Bromine Utilization | > 90% | [1][2] |

| Key Technology | Ultrasound Irradiation | [1][2] |

Experimental Workflow Diagram

Caption: Workflow for the ultrasound-assisted synthesis of this compound.

Microwave-Assisted Synthesis: A Pathway to Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering rapid reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating methods.[3][4][5] While a specific, detailed protocol for the microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, the principles of microwave chemistry can be applied to existing synthesis routes to develop a greener alternative.

Proposed Microwave-Assisted Protocol (Hypothetical)

A plausible microwave-assisted approach could adapt the traditional bromination of phthalic acid or its anhydride. The use of a suitable brominating agent in a microwave-transparent or highly absorbing solvent under controlled microwave irradiation could significantly accelerate the reaction.

A general hypothetical protocol could involve:

-

Reactant Preparation: A mixture of phthalic anhydride, a bromine source (e.g., N-bromosuccinimide or sodium bromide with an oxidizing agent), and a suitable catalyst (if required) in a high-boiling point, polar solvent (e.g., acetic acid, DMF) is placed in a microwave reactor vessel.

-

Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a controlled temperature and pressure for a significantly reduced reaction time compared to conventional heating.

-

Workup and Purification: After cooling, the reaction mixture is processed through standard workup procedures, such as precipitation, filtration, and recrystallization, to isolate the pure this compound.

Anticipated Advantages

-

Reduced Reaction Time: Microwave heating can dramatically reduce reaction times from hours to minutes.

-

Increased Yield: The efficient and uniform heating often leads to higher product yields.

-

Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

Logical Relationship Diagram

Caption: Logical advantages of microwave-assisted synthesis over conventional heating.

Phase Transfer Catalysis for 4-Bromophthalic Anhydride Synthesis

Another green approach focuses on the synthesis of 4-bromophthalic anhydride, a direct precursor to the acid, using phase transfer catalysis. This method simplifies the overall process, reduces energy consumption, and minimizes waste generation.[6][7]

Methodology Overview

This process involves the reaction of phthalic anhydride with bromine in an aqueous sodium hydroxide solution in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide or benzyltrimethylammonium chloride). The reaction is performed with programmed temperature control in stages. The resulting this compound is then acidified and extracted with an organic solvent, from which the anhydride is obtained by distillation and dehydration.

Green Chemistry Aspects

-

Simplified Process: The multi-step reaction is streamlined, reducing operational complexity.

-

Reduced Energy Consumption: Lower energy input is required compared to some traditional methods.

-

Waste Reduction: The process is designed to greatly reduce the emission of waste streams.

Experimental Workflow for Anhydride Synthesis

References

- 1. CN103980113A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. CN103980113B - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 3. ajrconline.org [ajrconline.org]

- 4. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 5. sphinxsai.com [sphinxsai.com]

- 6. CN105399712A - Preparation method of 4-bromo phthalic anhydride - Google Patents [patents.google.com]

- 7. 4-BROMO PHTHALIC ANHYDRUS synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Historical Synthesis of 4-Bromophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the preparation of 4-bromophthalic acid, a valuable intermediate in the synthesis of various commercial products, including polymers, dyes, and plasticizers. The following sections provide a detailed overview of key historical synthetic routes, complete with experimental protocols, comparative quantitative data, and visual workflows to facilitate a comprehensive understanding of these foundational chemical transformations.

Introduction

The synthesis of this compound and its corresponding anhydride has been a subject of chemical investigation for over a century. Early methods, primarily developed in the late 19th and early 20th centuries, laid the groundwork for the production of this important chemical building block. These historical methods, while sometimes superseded by modern techniques, offer valuable insights into the evolution of synthetic organic chemistry and can still be relevant for specific research and development applications. This guide focuses on three prominent historical approaches: the bromination of phthalic anhydride in an aqueous alkaline medium, the direct high-temperature bromination of phthalic anhydride using an iron catalyst, and a lesser-known synthesis commencing from 4-chlorotetrahydrophthalic anhydride.

Comparative Summary of Historical Methods

The following table summarizes the quantitative data associated with the historical methods for the preparation of this compound or its anhydride, providing a clear comparison of their efficiencies and reaction conditions.

| Method | Starting Material | Key Reagents | Catalyst | Temperature (°C) | Reaction Time (h) | Reported Yield of 4-Bromophthalic Anhydride |

| 1. Aqueous Alkaline Bromination | Phthalic Anhydride | Sodium Hydroxide, Bromine, Water | None | 90 | 12 | 71% |

| 2. Direct Catalytic Bromination | Phthalic Anhydride | Bromine | Iron/Iron Salts | 170-250 | Not Specified | High yields claimed (specifics unavailable) |

| 3. From 4-Chlorotetrahydrophthalic Anhydride | 4-Chlorotetrahydrophthalic Anhydride | Bromine, Chlorobenzene (solvent) | Iron Powder | 110-165 | 8.5 | ~25% (calculated from product mixture) |

| 4. From 4-Chlorotetrahydrophthalic Anhydride (alternative conditions) | 4-Chlorotetrahydrophthalic Anhydride | Bromine, Chlorobenzene (solvent) | Ferric Chloride | 150-165 | 13 | ~32% (in product mixture) |

Experimental Protocols and Methodologies

This section provides detailed experimental procedures for the key historical syntheses of this compound and its anhydride.

Method 1: Bromination of Phthalic Anhydride in Aqueous Alkali

This method, a classical approach to the synthesis of this compound, involves the bromination of the disodium salt of phthalic acid in an aqueous solution.[1] The subsequent acidification and dehydration yield the desired anhydride.

Experimental Protocol:

-

To a suspension of 22 g (148.5 mmol) of phthalic anhydride in 150 mL of water, slowly add 12 g (300.0 mmol) of sodium hydroxide.

-

To the resulting solution, add 8.5 mL (165.9 mmol) of pure bromine.

-

Stir the reaction mixture at 90°C for 12 hours.

-

Upon completion, cool the mixture to 0°C and filter to collect the solid product.

-

Wash the solid with 50 mL of cold water.

-

For conversion to the anhydride, the resulting this compound is dissolved in a suitable solvent and heated to reflux to effect dehydration. An alternative historical method for dehydration involves distillation.

Workflow Diagram:

Method 2: Direct Catalytic Bromination of Phthalic Anhydride

This historical method involves the direct, high-temperature bromination of molten phthalic anhydride in the presence of an iron catalyst.[2] This approach avoids the use of aqueous media and subsequent dehydration steps.

Experimental Protocol:

-

Charge a reaction vessel equipped with a stirrer, a bromine inlet tube, and a reflux condenser with phthalic anhydride and 1-10% by weight of an iron catalyst (e.g., finely divided metallic iron or anhydrous ferric chloride).

-

Heat the mixture to a temperature in the range of 190°C to 220°C to melt the phthalic anhydride.

-

Introduce elementary bromine into the molten mixture at a rate not significantly greater than the rate at which it is consumed.

-

Maintain the reaction temperature throughout the bromine addition.

-

After the reaction is complete, the brominated phthalic anhydride can be purified by fractional distillation.

Workflow Diagram:

Method 3: Synthesis from 4-Chlorotetrahydrophthalic Anhydride

This less common historical route utilizes 4-chlorotetrahydrophthalic anhydride as the starting material, which undergoes both aromatization and bromination in the presence of an iron catalyst.[3]

Experimental Protocol (Example with Iron Powder):

-

Dissolve 37.3 g of 4-chlorotetrahydrophthalic anhydride in 5.6 g of chlorobenzene and heat to 110°C.

-

Add 0.11 g of iron powder to the mixture.

-

Maintain the temperature at 110°C while adding 44.8 g of bromine dropwise over a five-hour period.

-

Increase the temperature to 135°C and add an additional 19.2 g of bromine.

-

Heat the reaction mixture to 165°C for 3.5 hours.

-

The resulting product is a mixture containing 4-chlorophthalic anhydride and 4-bromophthalic anhydride, which can be analyzed by gas chromatography.

Experimental Protocol (Example with Ferric Chloride):

-

Add 37.3 g of 4-chlorotetrahydrophthalic anhydride to 5.6 g of chlorobenzene and heat to 150°C.

-

Add 0.36 g of ferric chloride.

-

Maintain the temperature at 150°C while adding 63.9 g of bromine over a nine-hour period.

-

Heat the reaction mixture for an additional four hours at 165°C.

-

The final mixture contains both 4-chlorophthalic anhydride and 4-bromophthalic anhydride.

Workflow Diagram:

Conclusion

The historical methods for the preparation of this compound demonstrate a range of synthetic strategies, from aqueous reactions to high-temperature catalytic processes. While modern advancements have introduced more efficient and environmentally benign procedures, a thorough understanding of these foundational methods remains crucial for chemists in research and development. The detailed protocols and comparative data presented in this guide offer a valuable resource for those interested in the historical context and practical application of these important chemical syntheses.

References

- 1. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]

- 2. US2558862A - Manufacture of brominated phthalic anhydride - Google Patents [patents.google.com]

- 3. US4962206A - Process for the preparation of 4-bromophthalic anhydride - Google Patents [patents.google.com]

Physical properties of 4-Bromophthalic acid anhydride

An In-depth Technical Guide to the Physical Properties of 4-Bromophthalic Acid Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound anhydride, a crucial intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.[1] This document outlines its fundamental characteristics, presents quantitative data in a structured format, and details the experimental protocols for their determination.

Core Physical Properties

This compound anhydride is an organic compound with the chemical formula C₈H₃BrO₃.[2][3] It typically presents as an off-white to white crystalline powder.[1][2][3][4]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound anhydride.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃BrO₃ | [2][3][5] |

| Molecular Weight | 227.01 g/mol | [2][3][5][6] |

| Appearance | Off-white to white crystalline powder | [1][2][3][7] |

| Melting Point | 107 °C (with reported ranges of 106-111 °C) | [2][3][8][9] |

| Boiling Point | 361.8 °C at 760 mmHg | [1][2] |

| Density | 1.911 g/cm³ | [2] |

| Solubility | Very soluble in Benzene; soluble in other organic solvents like acetone and ethanol; sparingly soluble in water. | [1][2][10] |

| Refractive Index | 1.651 | [2][3] |

| Flash Point | 172.6 °C | [2][3] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is essential for the identification, purity assessment, and application of chemical compounds.[11][12] The following sections detail the standard methodologies for measuring the key physical properties of this compound anhydride.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[11] Pure crystalline solids typically exhibit a sharp melting point, while impurities tend to lower and broaden the melting range.[11][12] The capillary method is a widely used technique for this determination.[13]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound anhydride is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[11][14]

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[14] This assembly is then placed in a heating bath (such as a Thiele tube filled with oil) or a modern digital melting point apparatus.[11]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[11][14]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.[11][14]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Micro-Reflux Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[15] For small sample quantities, the micro-reflux method is a suitable technique.[16][17]

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a test tube.[16][17]

-

Apparatus Setup: An inverted capillary tube (sealed at one end) is placed inside the test tube containing the liquid. The test tube is then heated in a suitable apparatus, such as an oil bath or a heating block.[16][18]

-

Heating and Observation: The sample is heated, causing air and eventually the substance's vapor to escape from the capillary tube, seen as a stream of bubbles.[16] Heating is then discontinued.

-

Data Recording: As the apparatus cools, the vapor pressure inside the capillary tube decreases. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[15][16] This occurs when the external pressure equals the vapor pressure of the substance.[15]

Caption: Workflow for Boiling Point Determination.

Solubility Determination

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[19]

Methodology:

-

Solvent Preparation: A known volume of the desired solvent (e.g., Benzene) is placed in a flask and maintained at a constant temperature.[19][20]

-

Solute Addition: A pre-weighed amount of this compound anhydride is added to the solvent in small increments.[19]

-

Equilibration: After each addition, the mixture is stirred or agitated until the solid is completely dissolved. This process is continued until a small amount of undissolved solid remains, indicating that the solution is saturated.[19][21]

-

Analysis: The undissolved solute is separated from the saturated solution by filtration. The amount of dissolved solute is then determined by subtracting the mass of the undissolved solid from the total mass of the solid added.[19] The solubility is then expressed as mass of solute per volume or mass of solvent.

Caption: Workflow for Solubility Determination.

Safety and Handling

This compound anhydride is classified as an irritant and is corrosive.[4][5][6] It can cause irritation to the eyes, skin, and respiratory system.[1][4][6] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[6][22]

Conclusion

The physical properties of this compound anhydride are well-defined, making it a reliable compound for various applications in research and development. The experimental protocols outlined in this guide provide a framework for the consistent and accurate determination of these properties, ensuring data quality and reproducibility in scientific investigations. Adherence to proper safety protocols is paramount when working with this compound.

References

- 1. Page loading... [guidechem.com]

- 2. 4-Bromophthalic anhydride|lookchem [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. 4-Bromophthalic anhydride | C8H3BrO3 | CID 66590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 4-Bromophthalic anhydride [myskinrecipes.com]

- 8. 4-Bromophthalic Anhydride | 86-90-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. 86-90-8 CAS MSDS (4-BROMO PHTHALIC ANHYDRUS) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 4-BROMO PHTHALIC ANHYDRUS | 86-90-8 [chemicalbook.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. westlab.com [westlab.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. byjus.com [byjus.com]

- 19. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 20. education.com [education.com]

- 21. lup.lub.lu.se [lup.lub.lu.se]

- 22. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromophthalic Acid Derivatives via Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its facility in constructing carbon-carbon bonds. This palladium-catalyzed reaction offers a powerful and versatile tool for the synthesis of biaryls and substituted aromatic compounds, which are pivotal structural motifs in numerous pharmaceutical agents and functional materials. 4-Bromophthalic acid and its derivatives, such as 4-bromophthalic anhydride, are valuable building blocks in medicinal chemistry. The strategic placement of the bromine atom and the carboxylic acid or anhydride functionalities allows for the facile introduction of diverse molecular complexity.

This document provides detailed application notes and experimental protocols for the synthesis of 4-arylphthalic acid derivatives via the Suzuki coupling of this compound derivatives with various arylboronic acids. The protocols and data herein are intended to serve as a comprehensive guide for researchers in drug discovery and development, enabling the efficient synthesis of compound libraries for screening and lead optimization.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide or triflate. The catalytic cycle, which is well-established, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

A base is required to activate the boronic acid for the transmetalation step. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency and can be tailored to the specific substrates being coupled.

Data Presentation: Suzuki Coupling of this compound Derivatives with Arylboronic Acids

While specific literature examples for the Suzuki coupling of this compound or its simple derivatives are not abundantly available, the following tables provide representative data from analogous reactions with structurally similar aryl bromides. This data serves as a strong starting point for reaction optimization.

Table 1: Suzuki Coupling of 4-Bromo-1,8-naphthalimide with Phenylboronic Acid

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-1,8-naphthalimide | Phenylboronic acid | Pd(PPh₃)₄ (100) | Na₂CO₃ | DMF/H₂O | Reflux | 8 | 22[1] |

| 2 | 4-Bromo-1,8-naphthalimide | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O | 70 (Microwave) | 0.5 | 77[1] |

Table 2: Representative Conditions for Suzuki Coupling of Aryl Bromides

| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 75 |

| 2 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (0.01) | - | NaOtBu | Toluene | 90 (Microwave) | 1 | 79 |

| 3 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (5) | P(m-tolyl)₃ (10) | K₂CO₃ | Dioxane | 80 | - | - |

| 4 | 4-Bromoaniline | 4-Methylphenylboronic acid | - | - | - | - | - | - | Excellent |

| 5 | 4-Bromophenol | Phenylboronic acid | Pd on porous glass (2 wt%) | - | Various | H₂O | 150 (Microwave) | 0.17 | >90[2] |

Experimental Protocols

The following are detailed protocols for Suzuki coupling reactions that can be adapted for the synthesis of 4-arylphthalic acid derivatives from this compound or its anhydride. It is recommended to start with small-scale test reactions to optimize conditions for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling of 4-Bromophthalic Anhydride (Microwave-Assisted)

This protocol is adapted from the successful coupling of 4-bromo-1,8-naphthalimide.[1]

Materials:

-

4-Bromophthalic anhydride

-

Arylboronic acid (1.2-1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Sodium carbonate (Na₂CO₃) (2-3 equivalents)

-

Dimethylformamide (DMF)

-

Water

-

Microwave reactor vials

-

Magnetic stirrer

Procedure:

-

To a microwave reactor vial, add 4-bromophthalic anhydride (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

-

Add a solution of Na₂CO₃ (2.0 mmol) in water (2 mL) to the vial, followed by DMF (2 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture with microwave heating at a set temperature (e.g., 70-120 °C) for a specified time (e.g., 15-60 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting 4-arylphthalic acid can be used as is or can be dehydrated (e.g., by heating with acetic anhydride) to yield the corresponding 4-arylphthalic anhydride.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Suzuki Coupling of Dimethyl 4-Bromophthalate (Conventional Heating)

This protocol is a generalized procedure based on common practices for Suzuki coupling of aryl bromides.

Materials:

-

Dimethyl 4-bromophthalate

-

Arylboronic acid (1.1-1.3 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-6 mol%)

-

Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents)

-

1,4-Dioxane or Toluene

-

Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried round-bottom flask, add dimethyl 4-bromophthalate (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), PPh₃ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add degassed 1,4-dioxane (8 mL) and water (2 mL).

-

Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting dimethyl 4-arylphthalate can be hydrolyzed to the corresponding diacid if desired.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki Coupling

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols: Utilizing 4-Bromophthalic Acid Functionality in Metal-Organic Frameworks for Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a highly versatile class of porous materials with significant potential in catalysis, gas storage, and notably, drug delivery. The ability to tune the chemical and physical properties of MOFs by judicious selection or modification of their organic linkers is a key advantage. This document provides detailed application notes and protocols on the use of 4-bromophthalic acid functionality within a MOF structure. While the direct synthesis of MOFs using this compound as a primary linker is not widely reported, its functional group is highly valuable for post-synthetic modification (PSM) of existing MOFs. This approach allows for the introduction of a reactive bromo-group, which can serve as a versatile handle for further functionalization or to modulate the framework's intrinsic properties.